molecular formula C20H12ClO2P B172705 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine CAS No. 155613-52-8

4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine

Cat. No. B172705
M. Wt: 350.7 g/mol
InChI Key: OVSINNBCLPSKAZ-UHFFFAOYSA-N
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Description

4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine (CDP) is a synthetic compound that has a variety of uses in scientific research. CDP is a heterocyclic compound, which means it contains two or more different types of atoms in a ring structure. It is a colorless, crystalline solid with a molecular weight of 422.9 g/mol and a melting point of 174-176 °C. CDP has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst in biochemistry, and as a fluorescent probe in imaging studies.

Scientific research applications

Catalysts in Hydrogenation Reactions

4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine has been used in the creation of chiral monodentate aminophosphanes, which, when reacted with rhodium, form highly active catalysts for hydrogenating α-dehydroamino acid esters. These compounds have demonstrated exceptional enantioselectivity, reaching up to 99% ee (Eberhardt, Armspach, Matt, Toupet, & Oswald, 2007) Eberhardt et al., 2007.

Antimicrobial Activity

Synthesized derivatives of 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine, such as 4-α-Arylamino benzyl dinaphtho derivatives, have been explored for their antimicrobial properties. These compounds were characterized using spectral data and showed promising results in antimicrobial activity screenings (Haranath, Anasuyamma, Reddy, & Reddy, 2005) Haranath et al., 2005.

Potential Antitumor Drugs

Some derivatives of 4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine, specifically monospirocyclic tetrakis (aziridinyl) cyclotriphosphazene derivatives, have been investigated for their anticancer activities. Studies in vivo against P388 leukemia revealed a correlation between the electronic structures of these isomers and their antitumor activities (Brandt & Jedliński, 1985) Brandt & Jedliński, 1985.

Applications in Asymmetric Transformations

The compound has been utilized in the synthesis of monodentate phosphite and diamidophosphite ligands, which have been applied in catalytic asymmetric transformations. These ligands have shown high enantioselectivity in various reactions, including palladium-catalyzed allylic substitutions and Rh-catalyzed asymmetric hydrogenation (Gavrilov, Lyubimov, Zheglov, Benetsky, Petrovskii, Rastorguev, Grishina, & Davankov, 2007) Gavrilov et al., 2007.

properties

IUPAC Name

13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClO2P/c21-24-22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSINNBCLPSKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine

CAS RN

155613-52-8
Record name 155613-52-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The phosphinite-phosphites are synthesized as follows. Phosphorus trichloride is reacted with 1,1'-bi-2-naphthol to give the 1,1'-binaphthyl-2,2'-diyl phosphorochloridite. The chloridite is then reacted with either 1,1'-bi-2-naphthol or 2,2'-biphenol, followed by diphenylchlorophosphine. These reactions are all conducted stepwise in toluene with excess triethylamine present. The product is isolated by filtering off the triethylamine hydrochloride, then removing the solvent under reduced pressure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine
Reactant of Route 2
4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine

Citations

For This Compound
25
Citations
KN Gavrilov, AA Shiryaev, SV Zheglov, MS Bochelyuk… - Tetrahedron letters, 2015 - Elsevier
P ∗ -Monodentate diamidophosphite and diastereomeric P,N-containing phosphite ligands have been synthesized from enantiomerically pure N-Bn-NOBIN and used as asymmetric …
Number of citations: 17 www.sciencedirect.com
C Schmitz, W Leitner, G Franciò - European Journal of Organic …, 2015 - Wiley Online Library
Phosphoramidite ligands based on pinene‐derived chiral amines have been prepared by a straightforward procedure in good yields. The key step of the synthetic protocol is a …
F Doro, JNH Reek, PWNM van Leeuwen - Organometallics, 2010 - ACS Publications
Isostructural phosphine−phosphite ligands 7−10 have been synthesized from the condensation of chiral 3,3′-bis(trialkylsilyl)-2,2′-bisnaphthol phosphorochloridites and phenol-…
Number of citations: 42 pubs.acs.org
C Schotes, R Bigler, A Mezzetti - Synthesis, 2012 - thieme-connect.com
Double chloride abstraction from [RuCl 2 (PNNP)][PNNP=(S, S)-N, N′-bis [o-(diphenylphosphino) benzylidene] cyclohexane-1, 2-diamine] gives the elusive dicationic adduct [Ru (OEt) …
Number of citations: 20 www.thieme-connect.com
F Doro - 2009 - dare.uva.nl
Phosphorus ligands have played a key role in the development of transition metal catalyzed transformations.[1-3] Their dominating position with respect to other classes of ligands can …
Number of citations: 4 dare.uva.nl
M Korb, SW Lehrich, H Lang - The Journal of Organic Chemistry, 2017 - ACS Publications
The temperature-dependent behavior within anionic phospho-Fries rearrangements (apFr) of P(O)(OFc) n (EAr) 3–n (Fc = Fe(η 5 -C 5 H 5 )(η 5 -C 5 H 4 ); E = O; Ar = phenyl, naphthyls, (…
Number of citations: 30 pubs.acs.org
D Foster, SA Moggach, R Dorta - Organometallics, 2023 - ACS Publications
Within the last few years, our group has developed the intramolecular, asymmetric hydroamination (HA) reaction to a point where essentially enantiopure products can be obtained. The …
Number of citations: 0 pubs.acs.org
M Mass, EE Ions - research-repository.uwa.edu.au
INSTRUM Avance 4 PROBHD Z172720_0001 (PULPROG zgpg30 TD 65536 SOLVENT CDCl3 NS 3072 DS 4 SWH 23809.523 Hz FIDRES 0.726609 Hz AQ 1.3762560 sec RG 101 …
Number of citations: 0 research-repository.uwa.edu.au
A Smolin - 2021 - scholarworks.calstate.edu
Within the last two decades, significant advances have been made that demonstrate the synthetic utility of organocatalysts, especially their ability to produce asymmetric biologically …
Number of citations: 0 scholarworks.calstate.edu
A Meppelder - 2013 - core.ac.uk
In this thesis the synthesis of new mixed bidentate phosphine ligands and their application in selected enantioselective transformations is presented. Based on a phosphine-…
Number of citations: 4 core.ac.uk

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